molecular formula C17H20N2O3 B1384982 N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 1020054-36-7

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B1384982
CAS RN: 1020054-36-7
M. Wt: 300.35 g/mol
InChI Key: IMUKFRWEVYDYCW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, or NAM-2-DP, is a small molecule that has been studied for its potential applications in a variety of areas. NAM-2-DP is a synthetic compound that has been used in various scientific research experiments, as well as in laboratory experiments. NAM-2-DP has been studied for its biochemical and physiological effects, its mechanism of action, and its potential applications in the medical and pharmaceutical fields.

Scientific Research Applications

Green Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide, a related compound to N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, is significant in the production of azo disperse dyes. A novel Pd/C catalyst has been developed for its green synthesis, highlighting a more environmentally friendly approach in industrial production (Zhang Qun-feng, 2008).

Synthesis and Anticonvulsant Activity

Research on compounds similar to N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has led to the development of anticonvulsant medications. For instance, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides have been synthesized and shown to possess significant anticonvulsant activity, revealing potential therapeutic applications (E. Pękala et al., 2011).

Enzyme Inhibition

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, closely related to the target compound, were synthesized and found to be active against enzymes like acetylcholinesterase (AChE), indicating potential applications in enzyme inhibition research (A. Rehman et al., 2013).

Imaging Probes in PET Studies

Compounds structurally similar to N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide have been evaluated as imaging probes for positron emission tomography (PET), particularly in studying 5-HT2A receptors. This indicates its potential application in neuroimaging and neuropharmacology (J. Prabhakaran et al., 2006).

Synthetic Studies in Pharmaceuticals

Research has focused on developing new reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt, for use in the synthesis of pharmaceutical products. These compounds facilitate the production of N-alkylacetamides, demonstrating their utility in the synthesis of various drugs (Takeo Sakai et al., 2022).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-4-6-15(12(2)8-11)22-10-17(20)19-14-9-13(18)5-7-16(14)21-3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUKFRWEVYDYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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